3-Pentanol, 3-(1,1-dimethylethyl)-2,2,4,4-tetramethyl-

説明

3-Pentanol, 3-(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is a chemical compound commonly known as isopentyl alcohol or isoamyl alcohol. It is a clear, colorless liquid with a fruity odor and is commonly used in the production of fragrances, flavorings, and pharmaceuticals. In

科学的研究の応用

Infrared Studies and Structural Analysis

- Infrared Absorption and Alcohol Properties: Research by Smith & Creitz (1951) explored the infrared absorption spectra of various alcohols, including 3-pentanol derivatives. This study aids in understanding the structures of carbohydrates and the properties of alcohols as solvents, specifically focusing on intermolecular association through hydrogen bridges.

- Vapor-Liquid Equilibrium Data: The work of Loras et al. (1999) provides vital information on vapor-liquid equilibrium in systems involving derivatives of 3-pentanol, highlighting their non-ideal behavior and the formation of azeotropes.

- Molecular Structure Analysis: Kunst, Duijn, and Bordewijk (1978) examined the association of branched alkyl derivatives of 3-pentanol, contributing to a deeper understanding of molecular structures and solvent interactions Kunst, Duijn, & Bordewijk, 1978.

Chemical Reactions and Synthesis

- Reaction with Dimethylamine and Hydrogen: Research by Kliger et al. (1987) provides insights into the hydroamination of tetrahydrofurfuryl alcohol with dimethylamine and the hydrogenation process using a promoted, fused reduced iron catalyst, leading to the production of 1-pentanol derivatives.

- Friedel-Crafts Chemistry: The study by Low & Roberts (1973) explores the synthesis of isomeric tri- and tetramethyltetrahydrophenanthrenes via rearranged Friedel-Crafts cycloalkylation, contributing to the field of organic synthesis and chemical transformations.

Biotechnological and Environmental Applications

- Pentanol Isomer Synthesis in Microorganisms: The research by Cann & Liao (2009) discusses the metabolic engineering of microbial strains for the production of pentanol isomers, highlighting the potential of these compounds in biofuel applications.

- Plant Immunity and Pheromones: A study by Song, Choi, & Ryu (2015) shows that 3-pentanol can prime plant immunity against bacterial pathogens, indicating its role in plant defense mechanisms and potential agricultural applications.

特性

IUPAC Name |

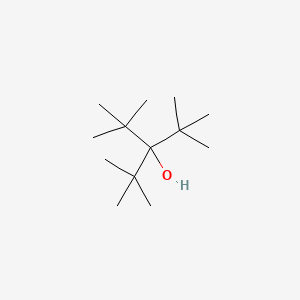

3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h14H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUBOLYWYDGCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194673 | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pentanol, 3-(1,1-dimethylethyl)-2,2,4,4-tetramethyl- | |

CAS RN |

41902-42-5 | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41902-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-tert-butylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041902425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRI-TERT-BUTYLCARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UH2D93L3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the dynamic NMR behavior of Tri-tert-butylmethanol in solid-state different from its solution behavior?

A1: Studies using 13C CP/MAS NMR reveal that Tri-tert-butylmethanol exhibits restricted rotation in the solid phase compared to solution. [] This difference arises from the constraints imposed by the crystal lattice in the solid state. These constraints lead to higher energy barriers (20-30% higher) for rotation and cause the rotation and libration processes to merge. []

Q2: Why is Tri-tert-butylmethanol useful in the synthesis of lanthanide complexes?

A2: Tri-tert-butylmethanol, due to its bulky structure, acts as a sterically demanding ligand. [] This property is advantageous in the synthesis of lanthanide complexes because it can lead to the formation of solvent-free complexes. For example, the reaction of Tri-tert-butylmethanol with Nd-[N{Si(CH3)3}2]3 yields Nd(tritox)3, a solvent-free complex highly soluble in aliphatic hydrocarbons. [] This enhanced solubility in non-polar solvents can be beneficial for specific applications.

Q3: How does Tri-tert-butylmethanol contribute to enhanced efficiency in organic light-emitting diodes (OLEDs)?

A3: Research suggests that adding Tri-tert-butylmethanol to phosphor-doped poly(para-phenylene)s (PPPs) in OLEDs can improve device efficiency. [] It achieves this by forming a self-assembled structure within the OLED material. This self-assembly acts as a shield, reducing the undesired triplet energy transfer from the phosphor to the PPPs. [] This shielding effect leads to brighter green electrophosphorescence, significantly improving the overall performance of the OLED device. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)

![Bicyclo[2.2.2]octan-1-ol](/img/structure/B1619259.png)

![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)

![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)